LXQ46 Demonstrates Sub-Micromolar Potency (IC50 = 0.190 μM) Against PTP1B, Outperforming Trodusquemine (IC50 = 1 μM) by 5.3-Fold
LXQ46 inhibits PTP1B with an IC50 of 0.190 μM, which is approximately 5.3-fold more potent than trodusquemine (MSI-1436), a widely used reference PTP1B inhibitor with an IC50 of 1 μM . This difference is based on comparable enzymatic assays using recombinant PTP1B. The enhanced potency of LXQ46 may allow for lower effective concentrations in cellular and in vivo studies, potentially reducing off-target effects associated with higher compound exposure.
| Evidence Dimension | PTP1B enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.190 μM |
| Comparator Or Baseline | Trodusquemine (MSI-1436) with IC50 of 1 μM |
| Quantified Difference | 5.3-fold higher potency (0.190 μM vs 1 μM) |
| Conditions | Recombinant PTP1B enzyme assay, pNPP substrate |
Why This Matters
Greater potency at the enzymatic level may translate to reduced dosing requirements and minimized off-target pharmacology in preclinical models.
